2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one
Description
2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is an organic compound with a complex structure that includes an ethoxyphenyl group and a diazatetraphenone core
Properties
IUPAC Name |
14-(3-ethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-2-27-16-8-5-7-15(12-16)21-24-22(26)19-13-18-17-9-4-3-6-14(17)10-11-20(18)28-23(19)25-21/h3-12H,2,13H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOASCLIAFWVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one typically involves multiple steps, starting with the preparation of the ethoxyphenyl precursor. One common method involves the reaction of 3-ethoxyphenol with suitable reagents to introduce the diazatetraphenone moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative
Scientific Research Applications
Biological Activities
Research indicates that 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is included in various screening libraries for drug discovery. Notably, it is part of the Protein Arginine Methyltransferases Library , which contains compounds screened for potential therapeutic effects against cancer and other diseases.
Anticancer Potential
Preliminary findings suggest that compounds similar to this compound exhibit promising anticancer activity. Research has focused on their ability to inhibit specific enzymes involved in tumor progression and metastasis. For instance:
- Mechanism of Action : The compound may act by inhibiting protein arginine methyltransferases (PRMTs), which play a role in cancer cell proliferation.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines.
Applications in Drug Discovery
The compound's inclusion in extensive screening databases highlights its potential utility in drug development. It is particularly relevant in the following areas:
1. Cancer Research : Targeting PRMTs has emerged as a strategic approach in oncology. Compounds like this compound are being evaluated for their efficacy against different types of cancers.
2. Neurological Disorders : Emerging studies suggest potential applications in treating neurodegenerative diseases through modulation of methylation processes.
3. Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating a broader spectrum of biological activity.
Mechanism of Action
The mechanism by which 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one
- 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one
Uniqueness
Compared to similar compounds, this compound stands out due to its specific ethoxy group, which can influence its reactivity and interactions with biological targets. This unique feature may enhance its effectiveness in certain applications, making it a valuable compound for further research and development.
Biological Activity
2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is a synthetic compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 398.39 g/mol. The compound features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N2O3 |
| Molecular Weight | 398.39 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOc(cc1)ccc1C(N1)=NC(Oc2c(C3)c4ccccc4cc2)=C3C1=O |
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, which is crucial for cell division and cytoskeletal integrity.
- Antioxidant Activity : The presence of phenolic groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits significant antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of metabolic pathways .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cells has been linked to its interference with tubulin dynamics.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. In one study, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging assay. Results indicated that the compound exhibited a significant reduction in DPPH radicals with an IC50 value of 25 µg/mL, suggesting strong free radical scavenging ability .
Case Study 1: Anticancer Effects
A study conducted on MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells at higher concentrations (50 µM), supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In a comparative study involving standard antibiotics, this compound was tested against clinical isolates of bacteria. The results showed that it had comparable efficacy to ampicillin against certain strains, highlighting its potential as an alternative antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
